4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline
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Overview
Description
4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline typically involves the following steps:
Formation of the indazole core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the ethylsulfonyl group: This step involves the sulfonation of aniline with ethylsulfonyl chloride in the presence of a base such as pyridine.
Coupling of the indazole and aniline derivatives: The final step involves the coupling of the indazole derivative with the ethylsulfonyl aniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline undergoes various chemical reactions, including:
Scientific Research Applications
4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity and leading to the desired biological effect.
Pathways Involved: The compound can influence various signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline can be compared with other indazole derivatives:
Properties
IUPAC Name |
4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-24(22,23)15-10-8-14(9-11-15)19-13-12-17-16-6-4-5-7-18(16)21(2)20-17/h4-11,19H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBXAQNPWOQECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCCC2=NN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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